4-Amino-2,5,7-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5,7-trimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5,7-trimethylquinoline can be achieved through several methods, including the Combes quinoline synthesis. This method involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure to form substituted quinolines . The reaction typically uses concentrated sulfuric acid as a catalyst, although modifications using polyphosphoric acid and various alcohols have been reported to improve efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5,7-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution can produce a variety of functionalized quinolines.
Scientific Research Applications
4-Amino-2,5,7-trimethylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2,5,7-trimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may interfere with the synthesis of nucleic acids or proteins in microorganisms . The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial with structural similarities to 4-Amino-2,5,7-trimethylquinoline.
Piperaquine: Used in combination therapies for malaria, also shares the quinoline backbone.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
689277-04-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
BGNKCOXXDCIDPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.